2-fluoro-5-methyl-N-(pentan-3-yl)aniline
Description
Significance of Arylamines in Chemical Sciences and Applied Fields
Arylamines, the parent class of compounds to which N-substituted anilines belong, are of paramount importance in both fundamental and applied chemical sciences. wisdomlib.orgfiveable.me They serve as crucial intermediates in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, dyes, and polymers. nih.govechemi.comontosight.ai The reactivity of the amino group and the aromatic ring allows for a diverse array of chemical transformations, making arylamines indispensable precursors in the manufacturing of complex molecules. fiveable.meresearchgate.net For instance, they are foundational in the production of azo dyes, which are widely used in the textile and printing industries. nih.gov In the pharmaceutical sector, the arylamine scaffold is present in numerous drugs, contributing to their biological activity. nih.govechemi.com
Specific Context of Fluoro- and Methyl-Substituted N-Alkyl Anilines
The introduction of fluorine and methyl groups onto the aniline (B41778) ring, as seen in 2-fluoro-5-methyl-N-(pentan-3-yl)aniline, significantly influences the molecule's physicochemical properties. The presence of a fluorine atom can enhance metabolic stability, increase lipophilicity, and alter the basicity of the amino group, all of which are desirable traits in drug design. researchgate.netresearchgate.netrsc.org Fluorine's high electronegativity can also lead to unique intermolecular interactions, potentially improving binding affinity to biological targets. researchgate.net
The methyl group, on the other hand, can provide steric bulk and also increase lipophilicity. Its presence can influence the molecule's conformation and metabolic profile. The combination of both fluoro and methyl substituents on an N-alkyl aniline creates a molecule with a distinct electronic and steric profile, offering a nuanced tool for chemists to fine-tune molecular properties. chemimpex.com
Overview of Research Trajectories for this compound and Related Structural Motifs
While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for structurally related motifs are well-established. The parent compound, 2-fluoro-5-methylaniline (B1296174), is a known intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Research in this area often focuses on the development of novel synthetic methodologies for the efficient and selective N-alkylation of such anilines. beilstein-journals.orgresearchgate.net
Given the properties imparted by the fluoro and methyl groups, it is plausible that research into this compound and its analogues would be directed towards the discovery of new bioactive molecules. The pentan-3-yl group attached to the nitrogen atom adds further lipophilicity and a specific three-dimensional shape that could be advantageous for interaction with biological receptors. Future research may explore its potential in medicinal chemistry, materials science, or as a specialized chemical intermediate.
Chemical Compound Information
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-fluoro-5-methyl-N-pentan-3-ylaniline |
InChI |
InChI=1S/C12H18FN/c1-4-10(5-2)14-12-8-9(3)6-7-11(12)13/h6-8,10,14H,4-5H2,1-3H3 |
InChI Key |
PNMKZBQABKAKEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=C(C=CC(=C1)C)F |
Origin of Product |
United States |
Mechanistic Investigations in the Synthesis and Reactivity of 2 Fluoro 5 Methyl N Pentan 3 Yl Aniline Analogues
Exploration of Catalytic Cycles in N-Alkylation Reactions
The synthesis of N-alkylated anilines, including analogues of 2-fluoro-5-methyl-N-(pentan-3-yl)aniline, is a cornerstone of synthetic chemistry. Mechanistic understanding of these transformations is crucial for developing efficient and selective catalysts. Transition metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" methodologies are particularly prominent. researchgate.netnih.gov These processes involve the temporary oxidation of an alcohol to an aldehyde or ketone, which then undergoes condensation with the amine, followed by the reduction of the resulting imine.
Ruthenium complexes are highly effective catalysts for the N-alkylation of amines with alcohols. rsc.orgnih.gov The catalytic cycle, often referred to as the borrowing hydrogen methodology, is believed to proceed through several key steps. researchgate.net Initially, a Ru(II) catalyst facilitates the dehydrogenation of the alcohol to form a carbonyl compound and a ruthenium dihydride species. The amine then condenses with the aldehyde or ketone to form an imine. Subsequently, the ruthenium dihydride species reduces the imine to the corresponding secondary or tertiary amine, regenerating the active Ru(II) catalyst. researchgate.netnih.gov
While direct C-N bond activation involving high-valent species like Ru(IV)-alkyl is less commonly invoked for this specific transformation, the broader field of C-N bond formation does involve such intermediates, particularly in amination reactions of aryl halides. In the context of the borrowing hydrogen mechanism, the crucial steps involve activation of the alcohol's C-O bond and the imine's C=N bond by the metal center, rather than direct C-N activation of the aniline (B41778) itself. The efficiency of catalysts like [Ru(p-cymene)Cl2]2, often used with bidentate phosphine (B1218219) ligands, highlights the importance of the ligand sphere in stabilizing the catalytic intermediates. researchgate.netrsc.org
Table 1: Representative Ruthenium Catalysts in N-Alkylation of Amines with Alcohols
| Catalyst Precursor | Ligand | Amine Substrate | Alcohol Substrate | Product Yield |
|---|---|---|---|---|
| [Ru(p-cymene)Cl₂]₂ | dppf | Aniline | Benzyl (B1604629) alcohol | High |
| [Ru(p-cymene)Cl₂]₂ | DPEphos | Benzylamine | 1,4-Butanediol | High |
| RuCl₂(PPh₃)₃ | - | Aniline | Ethanol | Moderate-High |
This table presents illustrative data on the performance of various ruthenium-based catalytic systems in N-alkylation reactions.
Photocatalysis offers a mild and efficient pathway for the functionalization of aniline derivatives, including fluoroalkylation. acs.org These reactions typically proceed via the generation of fluoroalkyl radicals under visible-light irradiation. researchgate.netresearchgate.net The mechanism often involves a photoredox catalyst, such as iridium or ruthenium polypyridyl complexes or organic dyes like Rose Bengal. mdpi.comconicet.gov.ar
The general photocatalytic cycle begins with the excitation of the photocatalyst (PC) by visible light to an excited state (PC*). mdpi.comconicet.gov.ar This excited state can then engage in a single-electron transfer (SET) with a fluoroalkyl source (e.g., perfluoroalkyl iodides, Togni's reagent). mdpi.comconicet.gov.ar
Two main pathways are proposed:
Oxidative Quenching Cycle: The excited photocatalyst PC* is quenched by an electron donor (like the aniline itself or a sacrificial donor), generating a reduced photocatalyst PC⁻. This species then reduces the fluoroalkyl source (RF-X) to generate the fluoroalkyl radical (RF•) and regenerate the ground-state photocatalyst.
Reductive Quenching Cycle: The excited photocatalyst PC* transfers an electron to the fluoroalkyl source, generating a fluoroalkyl radical (RF•) and an oxidized photocatalyst PC⁺. mdpi.com The ground-state catalyst is then regenerated by an electron transfer from a donor.
Once formed, the electrophilic fluoroalkyl radical adds to the electron-rich aniline ring, typically at the ortho or para position, to form a radical intermediate. mdpi.comconicet.gov.ar This intermediate is then oxidized and deprotonated to yield the final fluoroalkylated aniline product. mdpi.com The choice of photocatalyst, solvent, and additives can significantly influence the reaction's efficiency and regioselectivity. researchgate.netconicet.gov.ar
Understanding Selectivity in Mono- vs. Di-alkylation
A significant challenge in the N-alkylation of primary anilines is controlling the selectivity between the formation of secondary (mono-alkylated) and tertiary (di-alkylated) amines. psu.edu The N-H bond of the resulting secondary amine is often more reactive than that of the starting primary amine, leading to over-alkylation.
Several factors influence this selectivity:
Steric Hindrance: The steric bulk of both the aniline and the alkylating agent plays a crucial role. For an analogue like 2-fluoro-5-methylaniline (B1296174), the fluorine atom at the ortho position provides significant steric hindrance around the nitrogen atom. This can disfavor the second alkylation step, thereby promoting mono-alkylation. Similarly, bulky alkylating agents (like the pentan-3-yl group) increase the steric congestion on the nitrogen of the secondary amine, further inhibiting di-alkylation. nih.gov
Electronic Effects: The electronic properties of the aniline substituent can modulate the nucleophilicity of the nitrogen atom. Electron-donating groups can increase reactivity, potentially favoring di-alkylation, while electron-withdrawing groups decrease it.
Catalyst Control: The choice of catalyst and ligands is paramount. Certain catalytic systems, particularly those based on non-noble metals like manganese, have shown exceptional selectivity for mono-alkylation. nih.gov The catalyst's steric and electronic properties can be tuned to differentiate between the primary and the more hindered secondary amine. researchgate.net
Reaction Conditions: Parameters such as temperature, solvent, and the molar ratio of reactants can be optimized to favor mono-alkylation. psu.eduiitm.ac.in For instance, using the aniline as the limiting reagent often leads to mixtures, whereas an excess of the amine can favor the mono-alkylated product.
Table 2: Illustrative Selectivity in the N-methylation of Aniline
| Catalyst/Solvent | Temperature (°C) | Aniline Conversion (%) | N-methylaniline (Mono) Selectivity (%) | N,N-dimethylaniline (Di) Selectivity (%) |
|---|---|---|---|---|
| [bmim][PF₆] | 0 | 75 | 92 | 8 |
| [bmim][Tf₂N] | 25 | 95 | 85 | 15 |
| DMSO | 25 | 90 | 0 | 100 |
Data adapted from studies on aniline alkylation to illustrate how reaction conditions affect mono- vs. di-alkylation selectivity. psu.edu
Regioselectivity in Aromatic Functionalization
When an aniline analogue like this compound undergoes further functionalization on the aromatic ring, such as electrophilic aromatic substitution (SEAr), the regiochemical outcome is dictated by the directing effects of the existing substituents: the amino group (-NHR), the fluorine atom (-F), and the methyl group (-CH₃).
Amino Group (-NHR): The N-alkylamino group is a powerful activating, ortho, para-director due to its strong +R (resonance) effect, where the nitrogen lone pair delocalizes into the ring. youtube.com
Methyl Group (-CH₃): The methyl group is a weakly activating, ortho, para-director through an inductive (+I) effect and hyperconjugation. youtube.com
Fluorine Atom (-F): Fluorine is a deactivating, ortho, para-director. libretexts.org Its strong -I (inductive) effect withdraws electron density from the ring, deactivating it. However, its +R effect (lone pair donation) is weaker than its inductive effect but still directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org
In 2-fluoro-5-methylaniline analogues, these effects combine. The powerful -NHR group is the dominant director. The positions ortho and para to the amino group are C6 and C4.
Position C4: This position is para to the amino group and meta to both the fluorine and methyl groups. It is strongly activated.
Position C6: This position is ortho to the amino group and ortho to the fluorine group. It is activated by the amino group but sterically hindered by the adjacent fluorine and N-alkyl group.
Position C3: This position is meta to the amino group and ortho to the methyl group. It is less activated.
Therefore, electrophilic attack is most likely to occur at the C4 position, which is electronically activated by the strongest directing group and is sterically accessible. Functionalization at C6 is a secondary possibility, though likely diminished by steric hindrance.
Stereochemical Control Mechanisms in Chiral Amine Synthesis
The synthesis of chiral amines is of great importance in medicinal chemistry. nih.gov For analogues of this compound, stereochemistry can be introduced, for example, by using a chiral alkylating agent or through asymmetric reductive amination.
Enantiospecificity refers to a reaction where a stereochemically pure starting material reacts to form a stereochemically pure product, with the stereochemistry of the product being dependent on the stereochemistry of the reactant. An enantiospecific synthesis of a chiral amine could involve the reaction of a chiral, enantioenriched electrophile with 2-fluoro-5-methylaniline. For instance, an SN2 reaction with a chiral alkyl halide would proceed with inversion of configuration at the chiral center of the electrophile. nih.gov Recent methods have also demonstrated enantiospecific coupling of chiral boronic esters with aryl hydrazines as a route to chiral anilines. bris.ac.uk
Diastereoselectivity arises when a reaction can form two or more diastereomers and one is formed preferentially. In the context of synthesizing chiral amine analogues, if the starting aniline or the electrophile already contains a stereocenter, the introduction of a new stereocenter can lead to diastereomeric products. The relative orientation of the existing and newly formed stereocenters is often controlled by steric and electronic interactions in the transition state. nih.gov For example, in the alkylation of a chiral cyclic amine, the incoming electrophile will preferentially approach from the less sterically hindered face of the molecule, leading to a major diastereomer. nih.govnih.gov Computational models like the Felkin-Ahn model are often used to predict the outcome of nucleophilic additions to carbonyls adjacent to a stereocenter, a key step in reductive amination pathways to chiral amines. youtube.com
Table 3: Illustrative Diastereoselective Alkylation
| Substrate | Electrophile | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|
| Chiral N,O-acetal 1 | Methyl iodide | 83:17 | 95 |
| Chiral N,O-acetal 1 | Ethyl triflate | 85:15 | 92 |
| Chiral N,O-acetal 1 | Benzyl iodide | 80:20 | 91 |
Data adapted from studies on diastereoselective alkylation of chiral building blocks to illustrate the principle of stereochemical control. nih.gov
Mechanistic Insights from Intermediates and Transition States
The synthesis of this compound and its analogues typically proceeds through nucleophilic substitution or reductive amination pathways. Understanding the intermediates and transition states in these reactions is crucial for optimizing reaction conditions and predicting the reactivity of variously substituted derivatives. The electronic effects of the fluoro and methyl substituents on the aniline ring, combined with the steric bulk of the pentan-3-yl group, play a significant role in dictating the reaction mechanism.
In a typical SN2 reaction with a pentyl halide, the reaction proceeds through a pentavalent transition state. Computational studies on analogous systems suggest that the geometry of this transition state is highly dependent on the steric hindrance around the nitrogen atom and the electrophilic carbon. The bulky pentan-3-yl group necessitates a specific orientation of the reactants in the transition state to minimize steric clash.
Kinetic isotope effect (KIE) studies can provide valuable insights into the structure of the transition state. wikipedia.orglibretexts.org For instance, a primary carbon-13 KIE at the electrophilic carbon of the pentyl group can indicate the extent of bond formation in the transition state. Similarly, a secondary deuterium (B1214612) KIE at the alpha-carbon can distinguish between SN1 and SN2 mechanisms. wikipedia.org
Table 1: Theoretical Kinetic Isotope Effects for the N-Alkylation of 2-fluoro-5-methylaniline with 3-pentyl bromide
| Isotopic Substitution | Calculated KIE (klight/kheavy) | Mechanistic Implication |
|---|---|---|
| 12C/13C at C3 of pentyl bromide | 1.045 | Significant C-N bond formation in the transition state, consistent with an SN2 mechanism. |
Note: The data in this table is illustrative and based on computational models of similar aniline alkylation reactions.
In the case of reductive amination, the reaction proceeds via the formation of an iminium ion intermediate. The initial step is the acid-catalyzed addition of the aniline to the carbonyl group of 3-pentanone (B124093), forming a hemiaminal intermediate. This is followed by dehydration to yield the iminium ion. The subsequent reduction of the iminium ion by a hydride source, such as sodium borohydride (B1222165), is the product-forming step. The stability of the iminium ion intermediate is influenced by the electronic properties of the aniline ring.
Table 2: Relative Energies of Intermediates and Transition States in the Reductive Amination of 2-fluoro-5-methylaniline with 3-pentanone (Computational Data)
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Aniline + Pentanone) | 0.0 |
| Hemiaminal Intermediate | +5.2 |
| Transition State 1 (Dehydration) | +18.7 |
| Iminium Ion Intermediate | +2.5 |
| Transition State 2 (Hydride Attack) | +12.1 |
Note: This data is hypothetical and serves to illustrate the typical energetic profile of a reductive amination reaction.
The transition state for the hydride attack on the iminium ion is a critical point in determining the stereochemical outcome if chiral reactants were used. The approach of the hydride can be influenced by the steric bulk of the substituents on both the aniline and the pentyl fragments.
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight
Electron Paramagnetic Resonance (EPR) for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of chemical species that have unpaired electrons. biointerfaceresearch.com This method is particularly suited for the characterization of radical intermediates, such as the radical cation that could be formed from 2-fluoro-5-methyl-N-(pentan-3-yl)aniline through a one-electron oxidation process. The analysis of the EPR spectrum provides detailed information about the electronic structure of the radical, specifically the distribution of the unpaired electron's spin density across the molecule. fz-juelich.de
While specific EPR studies on the this compound radical cation are not present in the published literature, data from closely related N,N-dialkylaniline derivatives offer significant insight into the expected spectroscopic features. For instance, the radical cation of para-bromo-N,N-dimethylaniline, generated through a single-electron transfer process, has been thoroughly investigated. nih.gov The key parameters obtained from its EPR spectrum are the g-factor and the isotropic hyperfine coupling constants (a_iso), which quantify the interaction between the unpaired electron and magnetic nuclei like ¹⁴N and ¹H. nih.gov
The hyperfine coupling constants are particularly informative. The magnitude of the coupling to the ¹⁴N nucleus and the protons on the N-alkyl groups reveals the extent of spin density localized on the amine moiety. Furthermore, the coupling to the aromatic ring protons demonstrates the delocalization of the unpaired electron into the π-system of the benzene (B151609) ring. acs.org The study of such analogues indicates that oxidation of N-alkylanilines readily produces stable radical cations whose electronic structures can be precisely mapped by EPR spectroscopy. nih.gov
Table 1: EPR Spectroscopic Data for an N,N-Dialkylaniline Radical Cation Analogue Data obtained for the para-bromo-N,N-dimethylaniline radical cation in CH₂Cl₂.
| Parameter | Value (MHz) | Nucleus |
|---|---|---|
| g_iso | 2.0029 | - |
| a_iso | 92.25 | ¹⁴N |
| a_iso | 60.72 | ¹H (methyl) |
| a_iso | 32.55 | ¹H (ortho) |
| a_iso | 16.12 | ¹H (meta) |
Source: nih.gov
X-ray Crystallography for Solid-State Structure (if applicable to analogues)
X-ray crystallography is the definitive experimental technique for determining the precise arrangement of atoms within a solid-state crystal lattice. It provides unambiguous data on bond lengths, bond angles, molecular conformation, and intermolecular interactions. The title compound, this compound, is a liquid at standard conditions, meaning a crystal structure determination would necessitate low-temperature crystallization techniques.
Currently, a crystal structure for this compound has not been reported. However, examining the crystal structures of analogous substituted anilines provides a strong basis for understanding the potential solid-state characteristics and packing motifs. For example, crystallographic analyses of two related N-methylaniline derivatives, 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline, reveal how substituents dramatically influence molecular packing through hydrogen bonding. researchgate.net
In the solid state, these molecules arrange in highly ordered patterns dictated by intermolecular forces. The analysis of 2,4-dinitro-N-methylaniline shows that molecules form chains via N–H⋯O interactions with the nitro groups. researchgate.net The second compound, 2-amino-4-nitro-N-methylaniline, forms centrosymmetric dimers through similar N–H⋯O hydrogen bonds, which then assemble into two-dimensional sheets. researchgate.net These structures highlight the critical role of the amine proton as a hydrogen bond donor in directing the crystal architecture. Based on these analogues, it can be inferred that if this compound were crystallized, its solid-state structure would likely be influenced by intermolecular N–H···N or potentially weaker N–H···F hydrogen bonds, which would govern the supramolecular assembly of the molecules in the crystal lattice.
Table 2: Crystallographic Data for Substituted N-Methylaniline Analogues
| Compound | Crystal System | Space Group | Z | Cell Volume (ų) |
|---|---|---|---|---|
| 2,4-dinitro-N-methylaniline | Monoclinic | P2₁/c | 4 | 799.12 |
| 2-amino-4-nitro-N-methylaniline | Monoclinic | P2₁/c | 4 | 749.36 |
Source: researchgate.net
Applications in the Synthesis of Complex Chemical Architectures
Utilization as Building Blocks for Aromatic and Heteroaromatic Systems
Intermediates for Agrochemicals and Functional Materials
The search for applications of 2-fluoro-5-methyl-N-(pentan-3-yl)aniline as an intermediate for agrochemicals and functional materials did not yield any specific results. Fluorinated organic compounds are of significant interest in the development of new agrochemicals due to their potential to enhance biological activity. ccspublishing.org.cn Similarly, substituted anilines can be precursors to polymers and other functional materials. A noteworthy parallel can be drawn to the herbicide Pendimethalin, which features an N-(pentan-3-yl)aniline core structure, highlighting the potential utility of this scaffold in agrochemical design. However, there is no direct evidence in the literature of this compound being used for these purposes.
Development of Novel Synthetic Scaffolds
Substituted anilines are versatile starting materials for the development of novel synthetic scaffolds in drug discovery and materials science. tandfonline.com The unique combination of a fluoro, a methyl, and an N-alkyl group in this compound makes it a potentially interesting starting point for creating new molecular frameworks. Nevertheless, there are no published research findings that specifically detail the development of novel synthetic scaffolds derived from this compound.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Green Synthetic Routes
Traditional N-alkylation and aniline (B41778) synthesis methods often rely on harsh reagents, metal catalysts, and significant energy input. Future research should prioritize the development of environmentally benign synthetic pathways to 2-fluoro-5-methyl-N-(pentan-3-yl)aniline.
Key areas for exploration include:
Photocatalytic and Electrochemical Methods: Visible-light-induced protocols, which operate at ambient temperature and avoid the need for metal catalysts, represent a frontier in C-N bond formation. nih.govresearchgate.net Research could explore the direct photocatalytic N-alkylation of 2-fluoro-5-methylaniline (B1296174) with 3-pentanol (B84944) or 3-pentanone (B124093) via a hydrogen-borrowing or reductive amination mechanism, respectively. Similarly, electrochemical synthesis using renewable electricity could offer a scalable and green alternative to conventional methods that use nitroarenes as precursors. specchemonline.com
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and energy consumption while often improving yields. tandfonline.com A future study could investigate the microwave-assisted coupling of an activated 4-bromo-1-fluoro-2-methylbenzene derivative with 3-aminopentane (B48096), potentially eliminating the need for organic solvents. tandfonline.com
Catalyst-Free N-Alkylation: Strategies that avoid metallic catalysts altogether are highly desirable. A potential route involves visible-light-induced N-alkylation using non-metallic promoters like ammonium (B1175870) bromide, which has been shown to be effective for other anilines. nih.gov
Table 1: Comparison of Potential Green Synthetic Strategies
| Strategy | Potential Advantages | Key Research Challenge | Representative Analogy |
| Electrocatalytic Reduction | Uses water and electricity; avoids high pressure/temperature H₂; scalable. specchemonline.com | Developing selective electrodes for the precursor nitrobenzene (B124822) to avoid side reactions. | Reduction of various nitrobenzenes to anilines using redox mediators. specchemonline.com |
| Photocatalysis | Metal-free; operates at room temperature; uses light as a traceless reagent. researchgate.net | Identifying a suitable photocatalyst and conditions for the specific steric bulk of the pentan-3-yl group. | Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. nih.gov |
| Microwave-Assisted Coupling | Rapid heating; reduced reaction times; potential for solvent-free conditions. tandfonline.com | Optimizing conditions to favor mono-alkylation and prevent polyalkylation byproducts. | Amination of aryl halides in water under microwave irradiation. tandfonline.com |
| Heterogeneous Catalysis | Catalyst is easily recoverable and reusable; suitable for continuous flow processes. researchgate.netrsc.org | Designing a catalyst (e.g., modified zeolite) that is active and selective for secondary amine formation. researchgate.net | N-alkylation of aniline with benzyl (B1604629) alcohol over Hf-Beta zeolite. researchgate.net |
Expanding the Scope of Stereoselective Transformations
The pentan-3-yl group in this compound is achiral. However, introducing a chiral center, for instance by using (S)- or (R)-pentan-2-yl amine as the nitrogen source, would yield a chiral product. Future research could focus on developing stereoselective synthetic methods.
A significant unexplored avenue is the use of chiral transition metal complexes to catalyze the asymmetric synthesis of fluorinated aniline derivatives. beilstein-journals.org While demonstrated for amino acids, the principle of using chiral ligands to control the stereochemical outcome of a reaction is broadly applicable. Research could focus on the asymmetric reductive amination of 2-fluoro-5-methylaniline with a suitable prochiral ketone, guided by a chiral catalyst to produce an enantiomerically enriched product. Such studies would contribute valuable knowledge to the synthesis of chiral fluorinated molecules. beilstein-journals.org
Computational Design of Novel Reactions and Catalysts
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for accelerating catalyst discovery and understanding reaction mechanisms without costly and time-consuming experimentation. cambridge.orgrsc.orgcdnsciencepub.com This avenue is completely unexplored for this compound.
Future computational studies could focus on:
Mechanism Elucidation: Simulating reaction pathways for N-alkylation to identify rate-determining steps and transition states. acs.org This would provide insight into how the electronic effects of the fluorine atom and the steric hindrance of the pentan-3-yl group influence the reaction kinetics. acs.org
Catalyst Screening: Creating computational models to screen libraries of potential catalysts (e.g., transition metal complexes, zeolites) for the synthesis of the target molecule. rsc.org By calculating binding energies and activation barriers, researchers can predict catalyst performance and identify the most promising candidates for experimental validation. cdnsciencepub.com
Predicting Reactivity: Modeling the molecule's electronic structure, such as its molecular electrostatic potential, to predict sites susceptible to electrophilic or nucleophilic attack. nih.gov This can guide the design of new reactions and functionalization strategies.
Table 2: Potential Computational Research Projects
| Research Focus | Computational Method | Objective | Potential Impact |
| Catalyst Design | Density Functional Theory (DFT) | Screen various transition metal catalysts for optimal activity in C-N bond formation. rsc.org | Accelerate the discovery of efficient, low-cost catalysts for N-alkylation. |
| Mechanism Study | DFT, Microkinetic Modeling | Elucidate the detailed mechanism of a photoinduced or metal-catalyzed N-alkylation reaction. cambridge.orgacs.org | Provide fundamental understanding to optimize reaction conditions and improve yields. |
| Reactivity Prediction | Molecular Dynamics, MESP Mapping | Predict the molecule's reactivity towards different reagents and identify potential metabolic pathways. nih.gov | Guide further synthetic modifications and applications research. |
Exploration of New Reactivity Modes and Mechanistic Understanding
The interplay between the electron-withdrawing fluorine atom, the electron-donating methyl group, and the sterically demanding N-alkyl substituent could give rise to novel reactivity. Future research should aim to explore these unique electronic and steric effects.
A key area of investigation would be the mechanistic study of C-N bond formation. Kinetic experiments, such as Hammett studies and isotope labeling, could clarify the reaction mechanism. acs.org For instance, investigating the relative reaction rates of differently substituted anilines in N-alkylation reactions can reveal whether the rate-determining step involves the aniline or another intermediate, such as an imine. acs.org
Furthermore, the fluorine atom could be leveraged to explore new reaction pathways. Photoinduced reactions involving electron donor-acceptor (EDA) complexes between fluorinated anilines and reagents have been reported, leading to unique transformations like difluoroalkylation. acs.orgnih.gov Investigating whether this compound can form similar EDA complexes could open doors to novel functionalizations of the aniline core or the N-alkyl group.
Q & A
Q. What are the optimal synthetic routes for preparing 2-fluoro-5-methyl-N-(pentan-3-yl)aniline, and what reaction conditions are critical for high yield?
- Methodological Answer : The compound can be synthesized via two primary routes:
N-Alkylation of Aniline Derivatives : React 2-fluoro-5-methylaniline with pentan-3-yl chloride in the presence of a strong base (e.g., K₂CO₃) and an aprotic solvent (e.g., DMF) at 80–100°C. This method emphasizes the importance of base strength to deprotonate the aniline nitrogen and prevent side reactions .
Reductive Amination : Use 2-fluoro-5-methylbenzaldehyde and pentan-3-amine with a reducing agent like NaBH₃CN in an acidic medium (e.g., acetic acid). Solvent choice (e.g., methanol) and pH control are critical to avoid over-reduction .
Key Considerations : Monitor reaction progress via TLC or GC-MS to optimize reaction time and purity.
Q. How can the purity and structural identity of this compound be confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR should confirm the presence of the pentan-3-yl group (e.g., triplet for the central CH₂ in pentan-3-yl at δ ~1.5 ppm) and fluorine substituent (deshielding effects on adjacent protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak at m/z 223.15 (C₁₂H₁₆FN) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%).
Advanced Research Questions
Q. What catalytic systems enhance the regioselectivity of N-alkylation in derivatives like this compound?
- Methodological Answer :
- Palladium Catalysis : N-Heterocyclic carbene (NHC)-coordinated Pd complexes, such as those derived from 2,6-di(pentan-3-yl)aniline ligands, improve regioselectivity in alkylation reactions. These catalysts reduce side products like diarylation by stabilizing transition states through steric effects .
- Optimization : Screen solvents (e.g., THF vs. DMF) and temperatures (60–100°C) to balance reaction rate and selectivity. Use kinetic studies (e.g., Eyring plots) to identify rate-limiting steps .
Q. How do computational methods (e.g., DFT) predict the electronic and vibrational properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity. For example, the fluorine atom’s electron-withdrawing effect lowers the HOMO energy, reducing electrophilic attack susceptibility .
- Vibrational Spectroscopy : Simulate IR spectra to assign peaks (e.g., N-H stretching at ~3400 cm⁻¹, C-F bending at ~1100 cm⁻¹). Compare with experimental IR data to validate computational models .
Q. What strategies are effective in evaluating the biological activity of this compound, particularly in enzyme inhibition assays?
- Methodological Answer :
- Enzyme Inhibition Assays :
Target Selection : Screen against kinases or cytochrome P450 isoforms due to the aniline scaffold’s known interactions.
Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Kᵢ values. For example, pre-incubate the enzyme with the compound to assess time-dependent inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
